Binding Affinity and Subtype Selectivity of 3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one vs. SN79 and CM571
CM572 demonstrates high-affinity binding to sigma-2 receptors (Ki = 14.6 ± 6.9 nM) and minimal affinity for sigma-1 receptors (Ki ≥ 10 µM), yielding a selectivity ratio of >700:1 in favor of sigma-2 [1]. In contrast, the parent compound SN79 exhibits a sigma-2 Ki of 7-28 nM and a sigma-1 Ki of approximately 28 nM, resulting in a selectivity ratio of only 1:1 to 4:1 [2] [3]. The 6-amino analog CM571 shows high affinity for both receptor subtypes (sigma-1 Ki = 15.5 nM; sigma-2 Ki = 21.7 nM) with a selectivity ratio of approximately 1.4:1 [4].
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | sigma-2 Ki = 14.6 ± 6.9 nM; sigma-1 Ki ≥ 10 µM; selectivity ratio >700:1 (sigma-2/sigma-1) |
| Comparator Or Baseline | SN79: sigma-2 Ki = 7-28 nM, sigma-1 Ki ≈ 28 nM, selectivity ratio ≈ 1:1 to 4:1; CM571: sigma-1 Ki = 15.5 nM, sigma-2 Ki = 21.7 nM, selectivity ratio ≈ 1.4:1 |
| Quantified Difference | >175-fold greater selectivity for sigma-2 over sigma-1 compared to SN79; >500-fold greater selectivity compared to CM571 |
| Conditions | Radioligand competition binding assays in rat liver membranes; sigma-1 labeled with [3H](+)-pentazocine; sigma-2 labeled with [3H]DTG in presence of dextrallorphan |
Why This Matters
High sigma-2 selectivity is critical for minimizing confounding effects mediated by sigma-1 receptors in mechanistic studies of sigma-2 pharmacology, making CM572 the appropriate tool compound for experiments requiring subtype-specific interrogation.
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